![molecular formula C21H18N2OS B2606483 3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207014-35-4](/img/structure/B2606483.png)
3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its potential as a drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, including “3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one”, involves structural modifications of tazemetostat .Molecular Structure Analysis
The molecular structure of “3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is derived from thieno[3,2-d]pyrimidin-4-amine . The structure–activity relationship (SAR) of this compound and its derivatives has been studied .Aplicaciones Científicas De Investigación
Cancer Therapy
Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors targeting tubulin for cancer therapy. Guided by the X-ray cocrystal structure of a lead compound, a series of these derivatives demonstrated significant antiproliferative activity against various tumor cell lines. Two analogues showed IC50 values around 1nM and were effective against P-glycoprotein-mediated multidrug resistance (MDR), suggesting their potential in overcoming chemotherapy resistance .
Antitubercular Agents
Compounds within the thieno[3,2-d]pyrimidine class have been synthesized and evaluated for their potential as antitubercular agents. Some demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating their promise in the treatment of tuberculosis. These findings highlight the potential of thienopyrimidinones to be developed further as antitubercular medications .
Inhibition of Tubulin Polymerization
Specific thieno[3,2-d]pyrimidine compounds have been shown to inhibit tubulin polymerization at low concentrations. This action is crucial in the development of cancer therapeutics, as it can lead to G2/M phase arrest and apoptosis in tumor cells, thereby inhibiting their growth and proliferation .
Anti-Migration and Anti-Invasion
In addition to their antiproliferative effects, certain thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell migration and invasion at low concentrations. This property is particularly valuable in preventing metastasis, which is the spread of cancer from one part of the body to another .
Mechanistic Studies
Mechanistic studies involving thieno[3,2-d]pyrimidines have provided insights into their mode of action. For instance, they have been shown to induce G2/M phase arrest and apoptosis in SKOV3 cells, a type of ovarian cancer cell line. Understanding these mechanisms is vital for the design of more effective cancer treatments .
Crystal Structure Elucidation
The X-ray cocrystal structures of thieno[3,2-d]pyrimidine derivatives complexed with tubulin have been elucidated. This structural information is instrumental in guiding the design and optimization of new compounds with improved efficacy and reduced toxicity for cancer therapy .
Colchicine-Binding Site Inhibitors
Thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines have been identified as colchicine-binding site inhibitors (CBSIs). These inhibitors can bind to the colchicine site on tubulin, a strategic target for anticancer drugs, offering a new avenue for drug development .
Overcoming Multidrug Resistance
The ability of thieno[3,2-d]pyrimidine derivatives to overcome multidrug resistance is a significant breakthrough. Multidrug resistance is a major challenge in cancer therapy, and compounds that can bypass this resistance mechanism can greatly enhance the effectiveness of treatment regimens .
Direcciones Futuras
Mecanismo De Acción
Target of action
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied as potential antitubercular agents, showing significant antimycobacterial activity against Mycobacterium tuberculosis . Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors .
Biochemical pathways
Ezh2 inhibitors can affect the histone methylation pathways, leading to changes in gene expression .
Result of action
Thieno[2,3-d]pyrimidin-4(3H)-ones have shown antimycobacterial activity, and thieno[3,2-d]pyrimidine derivatives have demonstrated antitumor activity .
Propiedades
IUPAC Name |
7-(4-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-7-9-16(10-8-14)18-12-25-20-19(18)22-13-23(21(20)24)11-17-6-4-3-5-15(17)2/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPRVFIUMTMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

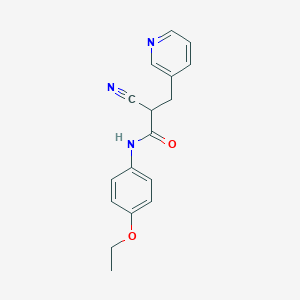
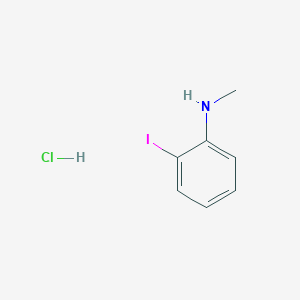
![3,4-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2606403.png)
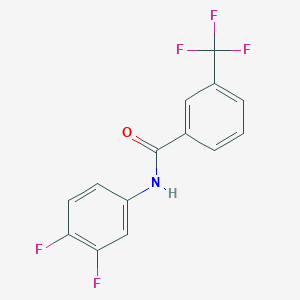
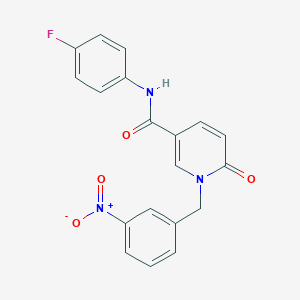
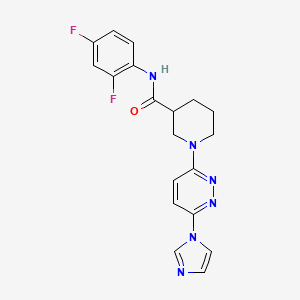
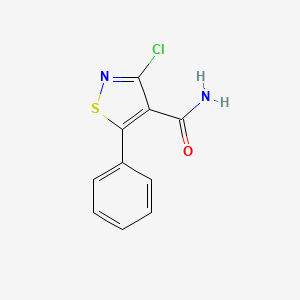
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)

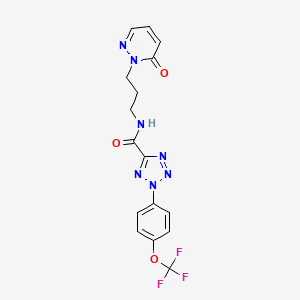
![(E)-4-(Dimethylamino)-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2606419.png)
![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)
![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)
![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)